Sincalide

Receptor pharmacology Binding affinity Cholecystokinin receptors

Variability in fatty meal-stimulated gallbladder ejection fraction (GBEF) compromises diagnostic standardization. Sincalide (CCK-8) resolves this with a validated 60-min IV infusion protocol (0.02 µg/kg) achieving 89% positive predictive value for chronic acalculous cholecystitis. · Selective CCK1 receptor agonist (Ki=0.7 nM) for targeted gallbladder & pancreatic stimulation · Ultra-short serum half-life (<2 min) enables repeatable sequential protocols with minimal carry-over · Supplied as ≥98% pure lyophilized powder; store at -20°C. For cholescintigraphy, GI motility studies, and pancreatic secretion assays.

Molecular Formula C49H62N10O16S3
Molecular Weight 1143.3 g/mol
CAS No. 25126-32-3
Cat. No. B1681796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSincalide
CAS25126-32-3
SynonymsCCK-8
CCK-OP
Cholecystokinin Octapeptide
Cholecystokinin Pancreozymin C Terminal Octapeptide
Cholecystokinin Pancreozymin C-Terminal Octapeptide
H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Kinevac
OP-CCK
Sincalide
SQ 19,844
SQ 19844
SQ-19,844
SQ-19844
SQ19,844
SQ19844
Syncalide
Molecular FormulaC49H62N10O16S3
Molecular Weight1143.3 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyIZTQOLKUZKXIRV-YRVFCXMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sincalide: CCK-8 Analog for Gallbladder Stimulation


Sincalide (INN), also designated as cholecystokinin octapeptide (CCK-8, SQ 19,844), is a synthetically prepared C-terminal octapeptide fragment of the natural hormone cholecystokinin (CCK) with the molecular formula C₄₉H₆₂N₁₀O₁₆S₃ and a molecular weight of 1143.27 g/mol [1]. It functions as a rapid-acting, parenteral cholecystokinetic agent, retaining the principal biological activities of full-length CCK, including the stimulation of gallbladder contraction, relaxation of the sphincter of Oddi, and enhancement of pancreatic enzyme secretion [2]. As a pharmacopoeial substance, it is defined by official monographs, including the USP monograph for 'Sincalide for Injection', and is supplied as a sterile lyophilized powder for reconstitution for intravenous administration [3].

Why Sincalide Is Not Interchangeable


In the context of diagnostic or experimental procurement, Sincalide cannot be freely interchanged with alternative cholecystokinin receptor agonists due to its distinct receptor subtype selectivity profile and unique pharmacokinetic signature. Unlike other CCK analogs such as ceruletide, which exhibits a broader agonist profile, Sincalide demonstrates a well-characterized higher affinity for the CCK1 (CCK-A) receptor subtype that is predominantly expressed in gallbladder and pancreatic tissues, thereby providing a more targeted physiological stimulus [1]. Furthermore, its exceptionally short serum half-life of less than 2 minutes mandates a precisely controlled intravenous infusion regimen to elicit a standardized and quantifiable biological response, a pharmacokinetic property that is not universally shared by all peptide analogs in its class [2]. This combination of targeted receptor engagement and rapid systemic clearance underpins its specific utility in standardized diagnostic protocols and research assays.

Sincalide: Comparative Evidence & Differentiation


Selective CCK1 Receptor Binding

Sincalide demonstrates a high-affinity and selective binding profile for the cholecystokinin CCK1 (CCK-A) receptor compared to the CCK2 (CCK-B) receptor, a key differentiating factor from other CCK agonists. In radioligand binding assays using guinea pig pancreatic membranes, Sincalide (CCK-8) exhibited a binding affinity (Ki) of 0.7 nM for the CCK1 receptor [1]. While direct comparative Ki values for the CCK2 receptor in the same assay system are not always reported, Sincalide is consistently described in the literature as having a higher affinity for CCK1 receptors, which are predominantly located in the gallbladder and pancreas, relative to CCK2 receptors [2]. This selectivity profile contrasts with agonists like ceruletide, which also binds CCK receptors but is a decapeptide with a different origin and broader pharmacological actions [3].

Receptor pharmacology Binding affinity Cholecystokinin receptors

Diagnostic GBEF Cutoff for Acalculous Cholecystitis

A standardized 60-minute intravenous infusion of Sincalide at a rate of 0.02 µg/kg is established as the optimal methodology for assessing gallbladder ejection fraction (GBEF) in cholescintigraphy. A multicenter trial validated that a GBEF of <38% at 60 minutes constitutes an abnormal response [1]. This protocol and normal value have been endorsed by a multispecialty consensus publication as the standard method for Sincalide infusion [2]. In a retrospective analysis of this 60-minute protocol for detecting chronic acalculous cholecystitis (CAC), the test yielded a positive predictive value (PPV) of 89% [3].

Diagnostic imaging Hepatobiliary scintigraphy Clinical diagnostics

Consistency Over Fatty Meal Stimulation

Intravenous Sincalide offers superior consistency and predictability for measuring Gallbladder Ejection Fraction (GBEF) during diagnostic imaging compared to the physiological stimulus of a fatty meal. Sincalide's effect is more reliable because it bypasses the variable gastric emptying and endogenous CCK release associated with oral fat ingestion . A comparative study of GBEF protocols found that pump infusion of Sincalide yielded a significantly higher mean GBEF (49.2%) compared to a liquid meal (43.7%) and hand injection of Sincalide (35.5%) [1]. The mean GBEF with a liquid meal had a difference of approximately 5% compared to pump infusion with Sincalide [1].

Diagnostic imaging Gallbladder contraction Cholescintigraphy

Ultra-Short Half-Life for Precise Control

Sincalide is characterized by an extremely rapid clearance from the systemic circulation, with a reported serum half-life of less than 2 minutes [1]. This pharmacokinetic property is a critical differentiator from other peptide agonists that may have longer half-lives, such as ceruletide, which is known for a more prolonged duration of action [2]. The short half-life of Sincalide allows for a tightly controlled, on-demand physiological stimulus, minimizing the duration of potential side effects and enabling precise titration of the diagnostic response.

Pharmacokinetics Drug metabolism Diagnostic agents

Sincalide: Applications & Use Cases


HIDA Scan for Acalculous Cholecystitis

In nuclear medicine departments, Sincalide is the agent of choice for stimulated cholescintigraphy to assess gallbladder ejection fraction (GBEF). The evidence from Section 3 confirms that a 60-minute infusion of Sincalide at 0.02 µg/kg provides a validated diagnostic cutoff (<38% GBEF) with a high positive predictive value (89%) for CAC [1]. This standardized protocol ensures adherence to evidence-based guidelines and supports clinical decisions regarding cholecystectomy.

Biliary Physiology & CCK1 Pharmacology Studies

For in vivo or ex vivo research requiring a selective and potent CCK1 receptor agonist, Sincalide offers a well-characterized pharmacological tool. Its high affinity for the CCK1 receptor (Ki = 0.7 nM) and its rapid, predictable onset of action make it ideal for studying gallbladder motility, sphincter of Oddi relaxation, and pancreatic secretion [2]. Its short half-life also allows for repeatable or sequential stimulation protocols with minimal carry-over effects.

Quality Control in Diagnostic Imaging

Sincalide's superiority over fatty meal stimulation in providing a consistent and reliable GBEF measurement is critical for quality assurance in imaging centers. The data from Section 3 demonstrate that Sincalide infusion yields a higher mean GBEF (49.2%) and is less variable than a liquid meal stimulus, making it the preferred agent for calibrating equipment and validating new imaging protocols for gallbladder function studies [3].

Small Bowel Transit for Barium Studies

In fluoroscopic and X-ray examinations of the intestinal tract, Sincalide is indicated to accelerate the transit of a barium meal. This application leverages its pharmacological action on gastrointestinal smooth muscle to decrease both the time and extent of radiation exposure for patients, a practical benefit directly supported by its rapid onset of action and predictable physiological effect profile [4].

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